Ytterbium-167
Description
Significance of Ytterbium Isotopes in Fundamental and Applied Research
Ytterbium isotopes, as a group, hold considerable importance in both fundamental and applied scientific research. Their unique electronic configurations and nuclear properties make them valuable probes for exploring atomic structure, quantum mechanics, and the behavior of matter under extreme conditions. In applied science, ytterbium and its isotopes find utility in various technologies, including laser systems, fiber optics, and specialized optical devices justdial.com. The study of ytterbium isotopes contributes to understanding phenomena such as shape coexistence in atomic nuclei, which is crucial for refining nuclear models scispace.comresearchgate.netresearchgate.net. Furthermore, the precise measurement of isotope shifts in ytterbium has opened avenues for probing physics beyond the Standard Model, potentially revealing new fundamental forces or particles scitechdaily.comaps.org.
Overview of Ytterbium-167's Role in Nuclear Structure Investigations
This compound is an isotope with 70 protons and 97 neutrons, resulting in a mass number of 167 vulcanchem.com. Its nuclear structure is defined by specific quantum mechanical attributes, including a nuclear spin of 5/2 and negative parity (-1) vulcanchem.com. These properties are fundamental to understanding its energy states and the mechanisms governing its radioactive decay vulcanchem.com. This compound occupies a specific position within the nuclide chart, being an isotone with 97 neutrons and an isobar with a mass number of 167 vulcanchem.com. Research focusing on isotope shifts, which involve comparing the spectral properties of different isotopes of the same element, has utilized this compound. These studies aim to extract detailed information about the deformation and structure of atomic nuclei, and in some cases, to set limits on hypothetical new physical interactions scitechdaily.comaps.org.
The decay characteristics of this compound are primarily through electron capture (EC) and positron emission (β⁺) with 100% probability, leading to the formation of Thulium-167 (¹⁶⁷Tm) vulcanchem.comchemlin.org. This decay process releases an energy of approximately 1.953(4) MeV vulcanchem.comchemlin.org. The isotope has a relatively short half-life of about 17.5(2) minutes vulcanchem.comchemlin.orgcern.ch. The subsequent decay of Thulium-167 eventually leads to the stable isotope Erbium-167 vulcanchem.com. Early experimental investigations into this compound involved its production via proton bombardment of thulium oxide, followed by separation and analysis of its gamma-ray spectrum, which confirmed its decay via electron capture vulcanchem.com.
Data Table 1: Key Properties of this compound
| Property | Value |
| Symbol | ¹⁶⁷Yb |
| Atomic Number | 70 |
| Neutron Number | 97 |
| Mass Number | 167 |
| Atomic Weight | 166.934949605 amu vulcanchem.com |
| Half-life | 17.5(2) minutes vulcanchem.comchemlin.orgcern.ch |
| Decay Modes | Electron Capture (EC), β⁺ vulcanchem.comchemlin.org |
| Decay Energy (Q) | 1.953(4) MeV vulcanchem.comchemlin.org |
| Spin | 5/2 vulcanchem.com |
| Parity | Negative (-1) vulcanchem.com |
| Natural Abundance | None (synthetic) vulcanchem.com |
Historical Context of Ytterbium Isotope Discovery and Initial Characterization
The element Ytterbium was first identified in 1878 by the Swiss chemist Jean Charles Galissard de Marignac researchgate.netdntb.gov.ua. The characterization of its various isotopes, including this compound, unfolded over the subsequent decades as nuclear physics research advanced. Significant early work on this compound occurred in the mid-20th century. For instance, studies by Handley and Olson in 1954 provided crucial insights into its mass assignment through isotope separation techniques and detailed its decay properties, identifying it as an electron-capture decay product researchgate.netdntb.gov.uaosti.govbnl.gov. Concurrently, research by Michel and Templeton also contributed to the understanding of mass assignments for ytterbium isotopes via isotope separation dntb.gov.uaosti.gov. These foundational studies established the basic nuclear parameters and decay pathways for this compound, laying the groundwork for more sophisticated investigations.
Current Research Frontiers Involving this compound
Contemporary research continues to leverage this compound and other ytterbium isotopes in several cutting-edge areas. High-precision spectroscopic measurements, particularly focusing on isotope shifts, are employed to investigate subtle atomic and nuclear structure effects scitechdaily.comaps.org. These experiments aim to refine our understanding of nuclear deformation and to search for evidence of new fundamental forces or particles that might influence atomic nuclei scitechdaily.comaps.org. The ongoing evaluation and compilation of nuclear structure and decay data, such as that found in the NUBASE evaluations, regularly incorporate updated information for this compound, serving as vital benchmarks for theoretical nuclear models chemlin.orgunlv.edu.
While this compound itself is not typically used directly in applications, its decay product, Thulium-167, has garnered interest in nuclear medicine. Thulium-167 is being explored as a potential radionuclide for targeted Auger-electron therapy, indicating an indirect relevance of understanding the decay chains involving Ytterbium isotopes for medical isotope development vulcanchem.com. The continuous refinement of nuclear data for isotopes like this compound is essential for both fundamental nuclear physics research and the development of future applications.
Isotope Names Mentioned:
this compound (¹⁶⁷Yb)
Thulium-167 (¹⁶⁷Tm)
Erbium-167 (¹⁶⁷Er)
Structure
2D Structure
Properties
CAS No. |
14041-45-3 |
|---|---|
Molecular Formula |
Y |
Molecular Weight |
166.93495 g/mol |
IUPAC Name |
ytterbium-167 |
InChI |
InChI=1S/Yb/i1-6 |
InChI Key |
NAWDYIZEMPQZHO-VENIDDJXSA-N |
SMILES |
[Yb] |
Isomeric SMILES |
[167Yb] |
Canonical SMILES |
[Yb] |
Synonyms |
167Yb radioisotope Yb-167 radioisotope Ytterbium-167 |
Origin of Product |
United States |
Nuclear Structure and Spectroscopic Characterization of Ytterbium 167
Excited Nuclear States and Level Schemes of Ytterbium-167
The study of excited nuclear states in ¹⁶⁷Yb involves identifying energy levels, their spins, parities, and the nature of their excitation—whether arising from individual nucleon behavior or collective nuclear vibrations and rotations.
Single-Particle States at High Spins in this compound
In deformed nuclei like ¹⁶⁷Yb, the concept of single-particle states describes the motion of individual nucleons (protons or neutrons) within the nuclear potential. These states are often organized into rotational bands, where the spin of the nucleus increases along the band. For ¹⁶⁷Yb, the ground state is characterized by a spin of 5/2 and negative parity (-1) vulcanchem.comkaeri.re.krmit.eduperiodictable.com. Research suggests that the 5/2⁻ sdu.dk orbital likely represents the ground state configuration of ¹⁶⁷Yb vulcanchem.combnl.gov. Studies investigating high-spin states in Ytterbium nuclei, including ¹⁶⁷Yb, aim to map out these single-particle excitations and their evolution with increasing angular momentum capes.gov.brhud.ac.ukosti.gov. These investigations often employ techniques such as gamma-gamma coincidence spectroscopy to identify and assign spins and parities to excited levels, providing insights into the nuclear shell structure and deformation effects at high angular momentum osti.gov.
Collective Excitations and Band Assignments in Deformed this compound Nuclei
Beyond single-particle excitations, deformed nuclei exhibit collective behaviors, such as rotations and vibrations, which manifest as characteristic energy bands. In the Ytterbium region, collective excitations, including gamma-vibrational states, are known and contribute to the complex level schemes of odd-mass nuclei bnl.gov. Experimental studies have focused on confirming band assignments in ¹⁶⁷Yb, utilizing advanced spectroscopic methods to establish tentative spin and level interpretations, often within the framework of models like the cranked-Nilsson model osti.gov. Research on neighboring isotopes, such as ¹⁶⁶Yb, has also revealed high-K bands, offering a broader understanding of collective phenomena in this mass region aps.org.
Nuclear Decay Properties of this compound
This compound is an unstable isotope that undergoes radioactive decay, primarily through electron capture. Understanding its decay modes, the energy released, and the emitted radiation is fundamental to its characterization.
Electron Capture Decay Scheme of this compound to Thulium-167
This compound decays with a half-life of approximately 17.5 minutes vulcanchem.comkaeri.re.krmit.eduperiodictable.com. The predominant decay mode is electron capture (EC), leading to the formation of Thulium-167 (¹⁶⁷Tm) vulcanchem.comkaeri.re.krmit.eduwikipedia.orgiaea.org. The total decay energy (Q-value) for this process is approximately 1.954 MeV vulcanchem.comkaeri.re.krmit.edu. This decay process involves the nucleus capturing an inner atomic electron, which converts a proton into a neutron, thereby transforming the element from Ytterbium (Z=70) to Thulium (Z=69) vulcanchem.comwikipedia.org.
Gamma-Ray Emission Characteristics in this compound Decay
Following the electron capture process, the daughter nucleus, Thulium-167, is often left in an excited state. As it transitions to its ground state, it emits characteristic gamma rays. Spectroscopic analysis of ¹⁶⁷Yb decay has identified a prominent gamma ray with an energy of 0.118 MeV, with indications of other gamma radiations also being emitted vulcanchem.comwikipedia.org. Precise measurement and understanding of these gamma-ray emissions are vital for detector calibration and for building a complete decay scheme escholarship.org.
Search for Rare Alpha and Double Beta Decay Modes in Ytterbium Isotopes Relevant to this compound Studies
While electron capture is the dominant decay mode for ¹⁶⁷Yb, research into rare decay modes, such as alpha decay and double beta decay, is an active area in nuclear physics. Studies have been conducted on various Ytterbium isotopes to search for these less common decay pathways, often setting stringent limits on their half-lives arxiv.orgosti.govarxiv.org. These investigations, employing highly sensitive detectors, contribute to a broader understanding of nuclear stability and the fundamental forces governing nuclear decay. Although ¹⁶⁷Yb itself may not be the primary focus of all such studies, the methodologies and findings from these searches on other Ytterbium isotopes provide valuable context and can inform future investigations into the decay properties of ¹⁶⁷Yb.
Data Tables
Table 1: Fundamental Properties of this compound
| Property | Value | Source(s) |
| Atomic Number | 70 | vulcanchem.comkaeri.re.krmit.edu |
| Neutron Number | 97 | vulcanchem.com |
| Mass Number | 167 | vulcanchem.com |
| Atomic Mass | 166.934947 ± 0.000005 amu | kaeri.re.krmit.edu |
| Half-life | 17.5 minutes (1050 seconds) | vulcanchem.comkaeri.re.krmit.edu |
| Spin | 5/2 | vulcanchem.comkaeri.re.krmit.edu |
| Parity | -1 | vulcanchem.com |
| Ground State Orbital | 5/2⁻ sdu.dk | vulcanchem.combnl.gov |
Table 2: Decay Characteristics of this compound
| Decay Property | Value | Source(s) |
| Primary Decay Mode | Electron Capture (EC) | vulcanchem.comkaeri.re.krmit.eduiaea.org |
| Daughter Nuclide | Thulium-167 (¹⁶⁷Tm) | vulcanchem.comwikipedia.org |
| Decay Energy (Q-value) | 1.954 MeV | vulcanchem.comkaeri.re.krmit.edu |
| Emitted Gamma Ray Energy | 0.118 MeV (and possibly others) | vulcanchem.comwikipedia.org |
Listed Compound Names:
this compound (¹⁶⁷Yb)
Thulium-167 (¹⁶⁷Tm)
Isotope Shifts and Higher-Order Nuclear Structure Effects in this compound
Nuclear Deformation Studies through Ytterbium Isotope Properties
The study of nuclear deformation is a central theme in nuclear physics, aiming to understand the shapes of atomic nuclei beyond the simple spherical model. Ytterbium isotopes, including this compound, play a role in these investigations by providing experimental data that can be compared with theoretical models of nuclear structure.
Nuclear Deformation in Ytterbium Isotopes
The Ytterbium (Yb) isotopic chain, particularly in the rare-earth mass region, is known for exhibiting well-deformed nuclear structures researchgate.net. Nuclei in this region can be populated to very high spins, and phenomena such as shape coexistence are predicted researchgate.net. Research has shown that Ytterbium isotopes are generally prolate deformed aps.org.
Recent advancements in high-precision measurements of Ytterbium isotope shifts have provided significant insights into nuclear deformation aps.orgarxiv.org. Studies have identified nonlinearities in the "King plots" derived from these measurements, which are interpreted as being influenced by nuclear deformation affecting the field shift quantummetrology.detu-darmstadt.deicranet.org. These nonlinearities can either indicate new physics beyond the Standard Model or reflect subtle nuclear structure effects arxiv.orgicranet.org. The analysis of these deviations, often using generalized King analysis, helps to disentangle these contributions and provides a benchmark for nuclear structure calculations aps.orgarxiv.orgicranet.org.
This compound's Contribution to Deformation Studies
This compound, through its participation in isotopic shift measurements and spectroscopic studies, contributes to the broader understanding of nuclear deformation across the Ytterbium isotopic chain aps.orgarxiv.org. By precisely measuring its atomic transition frequencies and mass ratios, researchers can extract information about its nuclear charge distribution aps.orgarxiv.org.
The collective behavior and nuclear properties of Ytterbium isotopes, including those with mass numbers from 159 to 169, are studied to map single-particle structures and the development of nuclear deformation in the neutron-rich region osti.gov. The data obtained from this compound, when analyzed in conjunction with data from other Ytterbium isotopes, allows for the investigation of higher-order nuclear structure effects and provides a new window into nuclear deformation aps.orgarxiv.org. The nuclear charge moment, which is influenced by deformation, can be extracted from these measurements, offering a means to benchmark theoretical nuclear structure calculations aps.org. The observed nonlinearities in Ytterbium isotope shifts, which are attributed to the influence of nuclear deformation on the field shift, highlight the importance of this compound's spectroscopic data in these ongoing investigations quantummetrology.detu-darmstadt.deicranet.org.
Compound Names Mentioned:
this compound (Yb)
Thulium-167 (Tm)
Advanced Spectroscopic and Experimental Techniques for Ytterbium Isotope Research
High-Resolution Gamma-Ray and Conversion Electron Spectroscopy
High-resolution gamma-ray and conversion electron spectroscopy are cornerstone techniques in nuclear physics for investigating the decay properties of radioactive nuclei. These methods provide detailed information about the energy levels, spins, parities, and transition probabilities within a nucleus.
The decay of Ytterbium-167 to Thulium-167 is a complex process involving the emission of gamma-rays and conversion electrons, which has been elucidated through high-resolution spectroscopic studies. Early investigations identified this compound as an isotope with an 18.5-minute half-life that decays via electron capture, accompanied by the emission of a 0.118 MeV gamma ray, among others. researchgate.net
More comprehensive studies have significantly expanded our knowledge of the this compound decay scheme. In one such investigation, the spectra of conversion electrons from the decay of this compound were measured, leading to the identification of 32 gamma-transitions. iaea.org Notably, six of these transitions were observed for the first time in this study. iaea.org The multipolarities of nine of these gamma-transitions were also determined, providing crucial data for assigning spins and parities to the energy levels in the daughter nucleus, Thulium-167. iaea.org
The determination of transition multipolarities is a critical step in constructing a reliable decay scheme. For instance, internal-conversion coefficients measured with advanced spectrometers have been used to confirm several E2 (electric quadrupole) transition assignments in the deformed odd-mass nucleus of this compound. hud.ac.uk This information is vital for testing and refining nuclear models, such as the cranked-Nilsson model, which is used to interpret the level structures of deformed nuclei. hud.ac.uk
Table 1: Investigated Gamma Transitions in the Decay of this compound This table is representative of the types of data obtained from gamma-ray spectroscopy and is not exhaustive.
| Gamma-Ray Energy (keV) | Transition Multipolarity |
|---|---|
| 118 | - |
| Transition 2 | E2 |
| Transition 3 | M1+E2 |
| ... (up to 32 transitions) | ... |
To unravel complex decay schemes, coincidence spectroscopy is an indispensable tool. This technique involves detecting two or more radiations emitted in a cascade from an excited nucleus within a very short time window.
Gamma-gamma (γ-γ) coincidence measurements have been performed on the radiations from this compound to establish the relationships between different gamma-ray transitions. By observing which gamma rays are detected in coincidence, researchers can place them in a sequential order within the decay scheme, building a comprehensive picture of the energy levels in the daughter nucleus.
Further advancing this approach, gamma-gamma-electron (γ-γ-e⁻) triple-coincidence spectroscopy has been employed to study this compound. hud.ac.uk This powerful technique allows for the simultaneous detection of two gamma rays and a conversion electron. The use of high-purity germanium detectors enables the recording of high-multiplicity events, from which both γ-γ-γ and γ-γ-e⁻ data sets can be extracted. hud.ac.uk The technique of high-fold gamma-ray gating has proven effective in cleanly isolating transitions of interest, which is particularly important in the crowded spectra of heavy, deformed nuclei. hud.ac.uk
Table 2: Coincidence Spectroscopy Data for this compound This table illustrates the type of data derived from coincidence measurements.
| Coincidence Pair/Triple | Gating Transition (keV) | Coincident Gamma-Rays/Electrons (keV) | Inferred Level Relationship |
|---|---|---|---|
| γ-γ | Energy 1 | Energy 2, Energy 3 | Transition 1 feeds levels that de-excite via Transitions 2 and 3 |
| γ-γ-e⁻ | Energy 4 | Energy 5 (γ), Electron 1 (e⁻) | Provides multipolarity information for the transition associated with Electron 1 |
Laser and Atomic Beam Spectroscopy of Ytterbium Atoms
Laser and atomic beam spectroscopy techniques offer extremely high resolution for probing the atomic structure of isotopes, including their hyperfine structures and isotope shifts. While much of the work in this area has focused on the stable isotopes of ytterbium due to experimental practicalities, these methods are, in principle, applicable to radioactive isotopes like this compound.
Saturated absorption spectroscopy is a Doppler-free technique that allows for the precise measurement of atomic transition frequencies. This method has been used to measure the isotopic frequency shifts between the stable isotopes of ytterbium. optica.org Theoretical models have also been developed to calculate the saturated absorption spectra of individual ytterbium isotopes, which show good agreement with experimental results. researchgate.net
The application of saturated absorption spectroscopy to a short-lived isotope like this compound would be challenging but could provide valuable data on its nuclear charge radius and other ground-state properties. Such measurements would require the production of a sufficient quantity of this compound atoms and their introduction into an atomic beam setup for spectroscopic analysis.
Rydberg states are highly excited atomic states with a large principal quantum number. The study of these states provides fundamental insights into atomic structure and interactions. Precision spectroscopy of Rydberg states in neutral ytterbium has been performed using techniques such as two-photon-resonant, three-photon absorption. aps.org These experiments have yielded well-resolved isotope shifts and hyperfine structures for stable ytterbium isotopes. aps.org
More recently, trap-loss spectroscopy in a magneto-optical trap has been used to study the Rydberg ¹S₀ and ¹P₁ series of Ytterbium-174. arxiv.org While these studies have concentrated on stable isotopes, the development of advanced techniques for trapping and cooling radioactive isotopes opens the possibility of extending precision Rydberg state spectroscopy to isotopes like this compound. Such studies would offer a sensitive probe of the interaction between the Rydberg electron and the this compound nucleus.
Optical Lattice and Ultracold Atom Spectroscopy
The development of laser cooling and trapping techniques has enabled the creation of ultracold atomic samples, which are ideal for ultra-high-precision spectroscopy. Ytterbium, with its rich isotopic composition of both bosons and fermions, is a particularly interesting element for such studies.
Quantum degenerate gases of ytterbium isotopes have been created in three-dimensional optical lattices. worldscientific.com An optical lattice is a periodic potential created by the interference of laser beams, which can trap atoms at well-defined positions. This environment is ideal for precision spectroscopy as it minimizes atomic motion and collisional effects.
Research in this area has largely focused on the stable isotopes of ytterbium for applications in quantum simulation and the development of optical atomic clocks. arxiv.orgaps.org For instance, the observation of a weakly allowed optical transition in all seven stable ytterbium isotopes trapped in an optical lattice has been reported, highlighting the potential for new, highly accurate frequency standards. arxiv.orgaps.org
While the application of optical lattice and ultracold atom spectroscopy to a short-lived, radioactive isotope like this compound is currently at the frontier of experimental physics, the continuous advancements in atom trapping and manipulation techniques may one day allow for such measurements. The ability to perform precision spectroscopy on a single, trapped this compound atom would provide unprecedented insights into its nuclear and atomic properties.
High-Resolution Spectroscopy of Optical Clock Transitions in Ytterbium Quantum Gases
High-resolution spectroscopy of optical clock transitions in ytterbium quantum gases represents a pinnacle of precision measurement. uni-hamburg.dearxiv.org This technique focuses on the ultra-narrow ¹S₀ → ³P₀ transition in ytterbium atoms. arxiv.org The exceptional stability of this transition makes it an ideal candidate for optical atomic clocks, which have the potential to redefine the international standard for the second. researching.cnaps.org
Researchers utilize highly stable, narrow-linewidth laser systems to probe these transitions in ultracold ytterbium atoms confined in optical lattices. uni-hamburg.deresearching.cn By carefully controlling the experimental conditions, spectroscopic linewidths as narrow as a few hertz have been achieved. optica.org For instance, Doppler spectroscopy of ytterbium Bose-Einstein condensates has demonstrated sub-kHz spectral linewidths. arxiv.org
These high-resolution measurements are not only crucial for the development of next-generation atomic clocks but also serve as a powerful tool to investigate many-body effects in quantum gases. uni-hamburg.dearxiv.org The precise energy of the clock transition is sensitive to the interactions between atoms, providing a window into the complex quantum mechanical behavior of these systems. researchgate.net
Recent advancements include the investigation of other forbidden transitions in ytterbium, such as the 6s6p ³P₀ → 4f¹³5d6s² (J=2) transition at 1695 nm, which exhibits high sensitivity to variations in the fine-structure constant. aps.org High-resolution spectroscopy of this transition has achieved kilohertz-level accuracy, opening new avenues for fundamental physics research. aps.org
Table 1: Reported Linewidths in High-Resolution Spectroscopy of Ytterbium
| Ytterbium Isotope(s) | Transition | Reported Linewidth | Reference |
| ¹⁷⁴Yb | ¹S₀ → ³P₀ | 4 Hz (FWHM) | optica.org |
| ¹⁷¹Yb | 6s6p ³P₀ → 4f¹³5d6s² (J=2) | 4 kHz | aps.org |
| Not specified | ¹S₀ → ³P₀ | sub-kHz | arxiv.org |
| Not specified | ¹S₀ → ³P₀ | 4.2 Hz (Fourier-limited) | researching.cn |
| Not specified | ¹S₀ → ³P₀ | 1.2 Hz | researching.cn |
Probing Interaction-Induced Energy Shifts in Ytterbium Optical Lattices
Optical lattices, formed by the interference of laser beams, provide a highly controlled environment for studying atomic interactions. ku.dk By loading ultracold ytterbium atoms into an optical lattice, researchers can create a periodic potential where the atoms are trapped in well-defined sites. ku.dk This confinement eliminates Doppler and photon-recoil effects, enabling precise measurements of interaction-induced energy shifts. colorado.edu
The energy levels of the atoms, particularly the clock transition, are perturbed by collisions between neighboring atoms in the lattice. researchgate.net These "collisional shifts" are a direct probe of the interaction strength. researchgate.net High-resolution spectroscopy is used to measure these small energy shifts with high precision. uni-hamburg.de
Studies have revealed both s-wave and p-wave collisional interactions in fermionic ytterbium isotopes. colorado.edu While s-wave collisions are typically dominant, the use of spin-polarized fermions was initially proposed to suppress these interactions. colorado.edu However, even with spin-polarized fermions, density-dependent frequency shifts have been observed, indicating the presence of other interaction channels, such as p-wave scattering. colorado.edu
Understanding and characterizing these interaction-induced energy shifts is critical for improving the accuracy of optical lattice clocks, as they represent a significant systematic error source. researchgate.netku.dk Furthermore, these studies provide valuable data for developing and testing theories of many-body quantum systems and can be used to simulate complex phenomena found in condensed matter physics. uni-hamburg.deuni-muenchen.de
Table 2: Investigated Interactions in Ytterbium Optical Lattices
| Ytterbium Isotope(s) | Interaction Type | Experimental Observation | Reference |
| Fermionic Ytterbium | p-wave collisions | Dominant elastic interactions in some systems | researchgate.netcolorado.edu |
| ¹⁷¹Yb and ¹⁷³Yb | Spin-exchange interactions | Spectroscopic characterization of two-orbital scattering channels | uni-muenchen.de |
| Fermionic Ytterbium | s-wave collisions | Induced by excitation inhomogeneities | colorado.edu |
Mass Spectrometry and Isotopic Abundance Determination
Mass spectrometry is a cornerstone technique for the precise determination of isotopic masses and abundances. For ytterbium isotopes, advanced methods have pushed the limits of measurement accuracy, providing crucial data for fundamental physics and nuclear structure studies.
High-Precision Mass-Ratio Measurements of Ytterbium Isotopes
Recent advancements in Penning trap mass spectrometry have enabled extraordinarily precise measurements of the mass ratios of ytterbium isotopes. mpg.deuni-heidelberg.de The PENTATRAP facility at the Max Planck Institute for Nuclear Physics has achieved a relative uncertainty of a few parts per trillion (on the order of 4 x 10⁻¹²) for the mass ratios of stable, even ytterbium isotopes. uni-heidelberg.deaps.org
These measurements are performed by determining the cyclotron frequency of highly charged ytterbium ions confined in the Penning trap. aps.org The ratio of the cyclotron frequencies of two different isotopes directly yields their mass ratio with very high precision. aps.org This level of accuracy represents an improvement of one to two orders of magnitude over previous measurements. uni-heidelberg.deaps.org
The high-precision mass ratio data is a critical input for King plot analysis, a method used to search for new physics beyond the Standard Model. aps.org Deviations from linearity in a King plot can indicate the presence of new bosons or reveal higher-order nuclear structure effects. aps.org The improved mass ratio measurements have been instrumental in setting new limits on the existence of a hypothetical fifth force. mpg.dequantummetrology.de
Table 3: Precision of Ytterbium Isotope Mass-Ratio Measurements
| Ytterbium Isotopes | Measurement Technique | Relative Uncertainty | Reference |
| ¹⁶⁸, ¹⁷⁰, ¹⁷², ¹⁷⁴, ¹⁷⁶Yb | Penning Trap Mass Spectrometry (PENTATRAP) | 4 x 10⁻¹² | uni-heidelberg.deaps.org |
Applications of this compound as a Reference Isotope in Mass Spectrometry
While this compound is a radioactive isotope with a relatively short half-life, its well-characterized properties and its position within the ytterbium isotopic chain lend it significance in certain mass spectrometry applications. vulcanchem.comaps.org In the broader context of isotopic analysis, stable isotopes are often used as reference materials. ontosight.ai For instance, in multiple collection inductively coupled plasma mass spectrometry (MC-ICP-MS), known isotopic ratios of one element can be used for external normalization to correct for mass bias in the measurement of another element. rsc.org
Furthermore, the production and study of Yb-167 are linked to the production of other medically relevant isotopes, such as Thulium-167. vulcanchem.comnih.gov Research into the production routes of Tm-167, a potential Auger-electron emitter for targeted radionuclide therapy, often involves the irradiation of ytterbium targets and the subsequent analysis of the resulting isotopes, including Yb-167. vulcanchem.comnih.govresearchgate.net In these contexts, the accurate identification and quantification of Yb-167 are essential.
Theoretical Frameworks and Computational Simulations in Ytterbium 167 Research
Nuclear Structure Model Calculations for Ytterbium-167
The arrangement of protons and neutrons within the Yb-167 nucleus, along with its excited states, is explored through various nuclear structure models. These models offer different levels of approximation and computational complexity, each providing unique insights into the nucleus's behavior.
Nuclear Density Functional Theory (DFT) is a powerful method for studying the properties of medium-mass and heavy nuclei, including the ytterbium isotopes. unc.edumsu.edu It is a quantum mechanical modeling method that investigates the nuclear structure by focusing on the density of the nucleons (protons and neutrons) as the fundamental variable, rather than the complex many-body wave function. wikipedia.orgarxiv.org This approach simplifies the problem, making it computationally feasible to analyze complex nuclei across the nuclear chart. unc.edu
In the context of ytterbium isotopes, DFT, particularly through self-consistent methods like the Hartree-Fock-Bogoliubov theory with Skyrme parameterizations, has been used to analyze a wide range of properties. unc.edu Advanced applications, such as the cranking covariant density functional theory (CDFT), have been employed to investigate the rotational properties and high-spin states of ytterbium isotopes. aps.org These calculations help in understanding nuclear deformation, moments of inertia, and the behavior of the nucleus as it rotates at high frequencies. aps.org While DFT has achieved considerable success, the quest for a universal energy density functional that can accurately describe all nuclei remains a key area of research in theoretical nuclear physics. unc.edu
The Shell Model and the Nilsson Model are foundational frameworks for interpreting the energy levels (states) in nuclei. The standard Shell Model presupposes a spherical nucleus, which is a good approximation for nuclei near "magic numbers" of protons and neutrons. However, many nuclei, especially in the rare-earth region like ytterbium, are deformed in their ground states. mdpi.com
The Nilsson Model is an extension of the Shell Model that accounts for this deformation, typically assuming a prolate (football-like) or oblate (pancake-like) shape. mdpi.comsdu.dk It has been instrumental in classifying the excited states of odd-mass ytterbium isotopes. sdu.dk By considering the motion of the last odd neutron in the deformed potential of the Yb-167 core (70 protons, 97 neutrons), the model can predict the sequence and properties of its quantum states. Experimental studies involving (d,p) and (d,t) reactions on various ytterbium isotopes have confirmed that the observed low-lying states are in general agreement with predictions based on Nilsson wave functions. sdu.dk
Further theoretical refinements include the Cranked Shell Model (CSM) and the Projected Shell Model (PSM). researchgate.net The CSM, often based on the Nilsson potential, is used to study nuclei at high rotational speeds. aps.org These models provide insights into phenomena like "backbending" and the alignment of quasiparticles at high spin, which have been observed in the ytterbium isotopic chain. researchgate.net The relative populations of different members of a rotational band are highly characteristic of the intrinsic state, allowing for unambiguous assignments of nuclear orbitals. sdu.dk
Ab initio (from first principles) methods represent the cutting edge of nuclear theory, aiming to describe nuclear properties starting from the fundamental interactions between nucleons. nd.edu These calculations use internucleon interactions derived from Chiral Effective Field Theory (χEFT), which provides a systematic and low-energy representation of the strong force consistent with the symmetries of Quantum Chromodynamics (QCD). nd.eduntse.khb.ru
While computationally intensive and historically limited to lighter nuclei, recent advancements have enabled the application of these methods to heavier systems. nd.edufrontiersin.orgarxiv.org For the ytterbium isotope chain, high-precision atomic physics experiments have been used to benchmark ab initio nuclear structure calculations. arxiv.orgaps.org These experiments measure isotope shifts with high accuracy, providing sensitive data on the changes in the nuclear charge distribution along the isotopic chain. arxiv.orgaps.org This allows for stringent tests of the theoretical predictions made by ab initio models, pushing the boundaries of our fundamental understanding of nuclear structure. youtube.com The goal is to achieve a consistent description of nuclei where the forces and the currents used to calculate observables are derived within the same χEFT framework. nd.edu
Nuclear Reaction Mechanism Modeling
Understanding how this compound is produced in nuclear reactions is crucial for its potential applications. This requires modeling the complex interactions that occur when a target material is bombarded with high-energy particles. Theoretical codes that simulate these reaction mechanisms are vital for predicting production cross-sections and optimizing yields.
The production of radionuclides often involves irradiating a stable target with a beam of particles, such as protons or photons. To predict the amount of a specific isotope that will be produced, physicists rely on nuclear reaction model codes. These codes, such as ALICE-IPPE, EMPIRE, and TALYS, implement various theoretical models (e.g., Hauser-Feshbach, pre-equilibrium) to calculate the probability (cross-section) of a given reaction occurring at a specific energy. researchgate.netepj-conferences.org
For the production of Thulium-167 (which is the decay product of Yb-167 and is often the isotope of interest), studies have been conducted by irradiating natural ytterbium targets. The experimental results for the production cross-sections via photonuclear reactions have been compared with the predictions from ALICE-IPPE, EMPIRE-II, and TALYS. The findings show that the measured excitation functions are in good agreement with the results from these theoretical codes. researchgate.net This validation is critical as it demonstrates the predictive power of these models for this specific reaction, allowing for the reliable estimation of production yields under different experimental conditions. epj-conferences.org
Below is an interactive table summarizing the comparison between experimental data and theoretical codes for a related production process.
| Reaction | Energy Range (MeV) | Theoretical Codes | Agreement with Experiment |
|---|---|---|---|
| natYb(γ,x)167Tm | Up to 55 | ALICE-IPPE, EMPIRE-II, TALYS | Good researchgate.net |
The Particle and Heavy Ion Transport-code System (PHITS) is a general-purpose Monte Carlo simulation package used to simulate the transport and interaction of nearly all types of particles over a wide energy range. kyushu-u.ac.jpkyushu-u.ac.jp It is an indispensable tool in fields like accelerator design, medical physics, and shielding calculations. kyushu-u.ac.jp
In the context of this compound production, PHITS can be used to perform comprehensive simulations of the entire production process. A user can model the target geometry (e.g., a stack of ytterbium foils), the incident particle beam (e.g., protons of a specific energy), and the subsequent cascade of nuclear reactions within the target. By tracking the particles and their interactions, PHITS can calculate the production yields of various residual nuclei, including Yb-167 and its decay products like Tm-167. jaea.go.jpnih.gov
The code incorporates various nuclear reaction models and data libraries to handle the complex physics involved. kyushu-u.ac.jp Simulations performed with PHITS can provide detailed information on the spatial distribution of the produced isotopes within the target, which is valuable for optimizing the target thickness and the energy of the incident beam to maximize the yield of the desired radioisotope while minimizing impurities. The continuous development and benchmarking of PHITS against experimental data ensure its reliability for such applications. kyushu-u.ac.jp
The study of this compound, a radioactive isotope of ytterbium, benefits greatly from a range of theoretical frameworks and computational simulations that model its atomic and quantum mechanical properties. While experimental investigations with short-lived isotopes can be challenging, theoretical models, often developed and validated using stable ytterbium isotopes, provide invaluable predictions and insights into the behavior of Yb-167. These computational approaches are essential for understanding and predicting the outcomes of complex quantum phenomena.
Multichannel Quantum Defect Theory (MQDT) for Ytterbium Rydberg States
Multichannel Quantum Defect Theory (MQDT) is a powerful theoretical framework used to analyze and predict the complex structure of Rydberg states in atoms like ytterbium. The electronic structure of ytterbium is characterized by the presence of two valence electrons, which leads to a dense spectrum of excited states and significant interactions between different electronic configurations.
The core of MQDT lies in its ability to describe the interaction of a highly excited Rydberg electron with the atomic core. In ytterbium, the Rydberg series, which are sequences of states converging to an ionization threshold, are often perturbed by interactions with other electronic states, particularly doubly excited "perturber" states. These interactions cause shifts in the energy levels and a mixing of their wavefunctions.
MQDT models for ytterbium are typically developed using a combination of experimental data from high-resolution laser and microwave spectroscopy and theoretical calculations. While much of the experimental work has been performed on stable isotopes such as Yb-174 and Yb-171, the resulting MQDT parameters can be adapted to predict the Rydberg state structure of other isotopes, including Yb-167, by accounting for differences in mass and nuclear spin. The hyperfine interaction, which is particularly relevant for isotopes with non-zero nuclear spin like this compound (with a nuclear spin I=1/2), can also be incorporated into the MQDT framework.
The predictive power of MQDT is demonstrated by its ability to accurately calculate various atomic properties. For instance, once an MQDT model is validated against experimental energy levels, it can be used to compute Landé g-factors, static and dynamic polarizabilities, and lifetimes of Rydberg states. These calculated properties are crucial for applications in quantum computing and precision measurements.
| Rydberg Series | Quantum Defect (μ₀) | First Order Correction (μ₁) | Reference Isotope |
|---|
Note: The quantum defect parameters in the table are illustrative and based on general findings for the respective isotopes. These parameters are foundational for MQDT models that could be extended to this compound.
Density Matrix Theory in Ytterbium Photoionization Processes
Density matrix theory is a fundamental tool for modeling photoionization processes in complex atoms like ytterbium, especially for applications such as isotope-selective ionization. This theoretical framework is particularly well-suited for describing quantum systems that are in a mixed state, which is often the case in experiments involving atomic beams and laser interactions.
In the context of ytterbium photoionization, density matrix models are used to simulate the evolution of the atomic system as it interacts with multiple laser fields in a step-wise excitation and ionization scheme. These models can incorporate a wealth of physical details, including:
Hyperfine structure: For isotopes with nuclear spin, such as this compound, the hyperfine interaction splits the atomic energy levels. Density matrix calculations can account for these splittings, which is crucial for achieving high isotopic selectivity.
Magnetic sublevels and laser polarization: The interaction of atoms with polarized laser light depends on the magnetic sublevels of the atomic states. Density matrix theory can model the population dynamics of these sublevels.
Doppler broadening: In atomic beams, the motion of the atoms leads to a Doppler shift of the laser frequency. This effect can be included in density matrix simulations to accurately model the absorption profiles.
Coherent effects: The theory can describe coherent phenomena such as Rabi oscillations and power broadening, which are important for understanding the efficiency of the excitation process.
By numerically solving the time-dependent density matrix equations, researchers can predict the ionization yield for different isotopes as a function of various laser parameters, such as frequency detuning, power density, and polarization. This allows for the optimization of experimental conditions for selective ionization of a target isotope like this compound.
Theoretical calculations of photoionization cross-sections are also a key aspect of these studies. Various computational methods, from simpler Hartree-Fock approximations to more complex relativistic many-body perturbation theory, are employed to determine the probability of ionization from a given excited state.
| Parameter | Value | Description |
|---|
Theoretical Models of Collisional Properties in Ultracold Ytterbium Atomic Gases
The study of ultracold atomic gases has opened up new frontiers in physics, and theoretical models of collisional properties are central to understanding the behavior of these systems. For ytterbium, with its rich isotopic diversity, these models are essential for predicting the outcomes of experiments aimed at creating quantum degenerate gases and novel quantum phases.
A key parameter in the description of ultracold collisions is the s-wave scattering length , which characterizes the strength and nature (attractive or repulsive) of the interaction between two atoms at very low temperatures. Theoretical models of the interatomic potential, often based on spectroscopic data, are used to calculate the scattering lengths for different pairs of isotopes. While experimental measurements are typically performed on stable isotopes, these models can be used to predict the scattering length for collisions involving this compound.
Another important concept is that of Feshbach resonances . These are resonances in the scattering cross-section that occur when the energy of two colliding atoms is tuned (e.g., with an external magnetic field) to be close to the energy of a bound molecular state. Feshbach resonances are a powerful tool for controlling the interaction strength in an ultracold gas. Theoretical models are crucial for predicting the location and width of these resonances for different isotopic combinations of ytterbium. For fermionic isotopes like this compound, Feshbach resonances are particularly important for studying phenomena such as the BEC-BCS crossover.
Theoretical models also describe inelastic collisions , which can lead to trap loss and heating in ultracold gas experiments. For ytterbium atoms in metastable excited states, fine-structure changing collisions are a significant inelastic process. Computational models of these processes help in understanding the limitations on the lifetime of trapped ultracold gases.
| Isotope | s-wave Scattering Length (a) | Reference |
|---|
Note: The scattering lengths presented are for homonuclear collisions of stable isotopes. Theoretical models allow for the prediction of these values for other isotopes, including this compound.
Cavity Quantum Electrodynamics (CQED) System Modeling for Ytterbium Atoms
Cavity Quantum Electrodynamics (CQED) explores the interaction between single atoms and photons confined within a high-finesse optical cavity. Theoretical modeling is indispensable for designing and interpreting CQED experiments with ytterbium atoms. These models provide a quantitative understanding of the coupled atom-cavity system and are essential for harnessing its quantum properties.
The foundational model for a two-level atom interacting with a single mode of the cavity field is the Jaynes-Cummings model . For a multi-level atom like ytterbium, this model is extended to include the relevant atomic states and their couplings to the cavity field. A unified theoretical framework, often based on the input-output formalism, is used to describe the dynamics of the system. This framework models how the state of the atoms is influenced by the light field inside the cavity, and conversely, how the properties of the light transmitted through or reflected from the cavity are modified by the presence of the atoms.
Key parameters in these models include:
The atom-cavity coupling strength (g) , which quantifies the rate of coherent energy exchange between an atom and a single photon in the cavity.
The cavity field decay rate (κ) , which describes the rate at which photons leak out of the cavity mirrors.
The atomic spontaneous emission rate (γ) into modes other than the cavity mode.
The behavior of the system is determined by the relative magnitudes of these parameters. In the strong coupling regime (g > κ, γ), the atom and cavity can coherently exchange a photon many times before it is lost, leading to distinctly quantum phenomena such as vacuum Rabi splitting. Theoretical models are used to predict the conditions necessary to achieve strong coupling with ytterbium atoms.
These models are critical for simulating and optimizing applications of Yb-based CQED systems, such as:
Quantum non-demolition measurements of atomic states.
The generation of squeezed states of atomic ensembles for enhanced metrology.
The creation of entanglement between distant atoms mediated by cavity photons.
While experimental work has largely focused on isotopes like Yb-171 due to its favorable nuclear spin for quantum information processing, the theoretical models are general. mit.edumit.edumit.edustanford.edu They can be readily adapted for this compound by incorporating its specific hyperfine structure and nuclear spin properties.
Quantum and Fundamental Physics Investigations with Ytterbium Isotopes
Quantum Metrology and Optical Frequency Standards Using Ytterbium Isotopes
The development of highly precise optical atomic clocks and the exploration of quantum entanglement for enhanced clock operation have seen significant advancements driven by research with Ytterbium isotopes.
Ytterbium atoms are prime candidates for next-generation optical atomic clocks due to their ultranarrow optical transitions, particularly the ¹S₀–³P₀ transition at 578 nm purdue.eduoptica.orgaps.org. These transitions have linewidths on the order of millihertz, enabling unprecedented precision. Research has focused on trapping laser-cooled Ytterbium atoms in optical lattices, which effectively eliminate Doppler and recoil shifts, thereby minimizing systematic errors purdue.eduursi.org.
Isotope Selection: While Ytterbium-171 and Ytterbium-173, being fermionic isotopes, feature hyperfine interactions that naturally broaden the ³P₀ state lifetime (leading to suitable clock transition linewidths), bosonic isotopes like Ytterbium-174 are also employed. For bosonic isotopes, specific magnetic field control is required to enable direct optical excitation of the clock transition purdue.eduoptica.orgursi.org. Ytterbium-174 is particularly abundant and has been used in early high-precision Ytterbium lattice clock experiments uni-muenchen.deursi.org.
Performance Metrics: Ytterbium-based optical lattice clocks have achieved fractional uncertainties as low as one part in 10¹⁵, with fractional frequency instabilities measured at less than 3x10⁻¹⁵τ⁻¹/² purdue.eduursi.org. The magic wavelength for the optical lattice, around 759 nm, is crucial for minimizing light shifts on the clock transition, aiming for perturbations below 10⁻¹⁷ mpg.depurdue.edu.
While direct research on entanglement-assisted optical clock operation specifically with Ytterbium-167 is not prominent due to its radioactive nature, the broader field of Ytterbium atomic clocks is exploring entanglement as a means to improve clock performance. Entanglement can enhance the signal-to-noise ratio and reduce the effects of certain types of noise, potentially leading to even greater precision. The complex internal structure of Ytterbium, with its multiple isotopes and electronic states, offers a rich platform for investigating such quantum correlations for metrological purposes.
Quantum Information Science and Simulation Platforms
Ytterbium atoms, particularly their fermionic isotopes, are highly versatile for quantum simulation, enabling the study of complex many-body physics phenomena.
Ultracold Fermi gases of Ytterbium, especially fermionic isotopes like Ytterbium-171 and Ytterbium-173, are widely used in optical lattices to simulate condensed-matter systems. The nuclear spin degrees of freedom in these fermionic isotopes, which are decoupled from their electronic states, allow for the realization of SU(N) symmetries, making them ideal for studying phenomena like the Fermi-Hubbard model mpg.dejst.go.jpuni-muenchen.deuni-hamburg.de.
Experimental Setup: Experiments typically involve laser cooling and trapping of Ytterbium atoms into deep optical lattices. The use of specific wavelengths, such as the magic wavelength of 578 nm for the clock transition, is critical for precise control and spectroscopy uni-hamburg.de. Researchers have successfully prepared ultracold Ytterbium quantum gases with controlled spin populations and loaded them into optical lattices, achieving temperatures as low as 1/10 of the tunneling amplitude in one-dimensional systems uni-hamburg.deoxinst.com.
Many-Body Phenomena: These systems are used to study phenomena such as Mott states, where atoms are localized within lattice sites, and spin correlations arising from virtual hopping, which are foundational to understanding magnetism and superconductivity oxinst.com.
The rich electronic structure and tunable interactions of Ytterbium isotopes make them suitable for simulating complex models like the multi-band Hubbard and Kondo lattice models.
Hubbard Models: Fermionic Ytterbium isotopes, with their nuclear spin degrees of freedom (e.g., Ytterbium-171 with I=1/2, Ytterbium-173 with I=5/2), allow for the simulation of SU(N) Fermi-Hubbard models jst.go.jpuni-muenchen.de. These simulations explore fundamental aspects of correlated electron systems, including the emergence of magnetic phases and exotic quantum states at low temperatures oxinst.com. Researchers have successfully measured spin correlations between neighboring sites in an optical lattice using Ytterbium atoms, comparing experimental results with theoretical calculations oxinst.com.
Kondo Lattice Models: Ytterbium atoms are also employed to simulate the Kondo lattice model, which describes the interaction between localized magnetic moments and conduction electrons. The ability to control spin populations and interactions in ultracold Ytterbium gases within optical lattices provides a unique platform for investigating these complex many-body phenomena uni-hamburg.de.
Ytterbium atoms are being utilized to engineer synthetic gauge fields and explore spin-orbit (SO) coupling, which are crucial for simulating topological matter and understanding fundamental quantum phenomena.
Synthetic Gauge Fields: By using coherent Raman coupling between different nuclear spin states, researchers can engineer artificial magnetic fields for ultracold atoms. The nuclear spin acts as a synthetic dimension, creating a synthetic two-dimensional lattice. This technique allows for the emulation of quantum Hall physics, including the observation of chiral edge states and skipping-type orbit dynamics unifi.itunifi.itaip.orgictp.it. The Ytterbium clock transition is advantageous for this, as it avoids population of unstable intermediate states and simplifies the tunability of the induced magnetic flux unifi.it.
Spin-Orbit Coupling: The implementation of synthetic spin-orbit coupling in Ytterbium systems allows for the creation of novel quantum states and the study of phenomena such as topological insulators and Majorana zero modes unifi.itunifi.itaip.org. The ability to tune magnetic flux and interactions in these Ytterbium systems offers a powerful tool for exploring the interplay between topology, interactions, and spin-orbit physics.
Ytterbium Isotopes Mentioned:
| Isotope | Nuclear Spin (I) | Type |
| This compound | 5/2 | Fermion |
| Ytterbium-171 | 1/2 | Fermion |
| Ytterbium-173 | 5/2 | Fermion |
| Ytterbium-174 | 0 | Boson |
| Ytterbium-168 | 0 | Boson |
| Ytterbium-170 | 0 | Boson |
| Ytterbium-172 | 0 | Boson |
| Ytterbium-176 | 0 | Boson |
Interorbital Interactions in Ultracold Ytterbium Fermi Gases
Studies involving ultracold Ytterbium Fermi gases typically utilize stable or longer-lived isotopes, such as Yb and Yb, to investigate interorbital interactions and Feshbach resonances. These experiments leverage the unique electronic structure and nuclear spin properties of Ytterbium to simulate complex many-body systems.
Characterization of Intra- and Interorbital Spin-Exchange Interactions
Research in this area has focused on the SU(N) symmetry and spin-exchange interactions in ultracold Ytterbium gases, particularly using Yb. These studies explore how atoms in different electronic orbitals interact, mediated by contact forces, and how this leads to spin-exchange dynamics. While these investigations provide insights into Ytterbium's quantum gas properties, no specific experimental characterization of intra- and interorbital spin-exchange interactions for this compound has been identified in the literature.
Orbital Feshbach Resonances in Ytterbium Isotopic Mixtures
Feshbach resonances are crucial for controlling interactions in ultracold atomic gases. Studies have investigated Feshbach resonances in mixtures of Ytterbium with other atoms, such as Cesium, often employing isotopes like Yb. These experiments aim to tune the scattering properties of the atomic mixture. However, no specific experimental observations or characterizations of orbital Feshbach resonances involving this compound have been found.
Probing Quantum Criticality in Ytterbium-Containing Condensed Matter Systems
Ytterbium plays a significant role in condensed matter physics, particularly in heavy fermion systems and materials exhibiting quantum critical phenomena. These studies typically involve Ytterbium in intermetallic compounds.
Investigations of Heavy Fermion Systems with Ytterbium
Ytterbium-based intermetallic compounds, such as YbRhSi, are well-known for their heavy fermion behavior, arising from the strong hybridization of Ytterbium's 4f electrons with conduction electrons. These systems exhibit exotic electronic properties and are often studied near quantum critical points. The research in this domain primarily focuses on the bulk properties of these materials rather than the behavior of specific Ytterbium isotopes. Consequently, no direct investigations of heavy fermion systems specifically involving this compound have been identified.
Role of Ytterbium in Quantum Critical Phenomena at Room Temperature
Quantum criticality, the phenomenon occurring at absolute zero temperature where a system undergoes a phase transition, influences the material's properties at finite temperatures. Ytterbium compounds have been central to understanding various forms of quantum criticality. While research highlights the role of Ytterbium in these phenomena, there is no specific evidence or study detailing the role of this compound in quantum critical phenomena at room temperature.
Parity Violation and Electroweak Interactions in Ytterbium Systems
Parity violation is a fundamental concept in particle physics, related to the weak force. Atomic parity violation experiments aim to detect subtle effects caused by the mixing of atomic states of opposite parity due to the weak interaction. Ytterbium atoms have been investigated for large atomic parity violation effects due to their electronic structure and nuclear properties.
While Ytterbium atoms in general have been studied for parity violation, and this compound possesses a nuclear spin of 5/2 and negative parity periodictable.com, specific experimental results or theoretical calculations detailing parity violation or electroweak interactions exclusively for this compound are not prominent in the reviewed literature. Such studies often focus on specific atomic transitions and may not isolate individual isotopes unless their nuclear properties (like spin or magnetic moment) are critical to the measurement.
Data Tables
Due to the limited availability of specific experimental data for this compound in the outlined physics research areas, data tables detailing research findings cannot be generated for this compound. The existing research primarily focuses on other Ytterbium isotopes or Ytterbium within bulk materials.
Compound Names Mentioned
this compound
Q & A
Q. How is Ytterbium-167 synthesized and characterized in laboratory settings?
this compound is typically synthesized via neutron irradiation of enriched Ytterbium-166 targets in nuclear reactors. Post-irradiation, radiochemical separation techniques (e.g., ion-exchange chromatography) are employed to isolate the isotope. Characterization involves mass spectrometry to confirm isotopic purity and gamma spectroscopy to verify decay properties. Researchers must document experimental parameters (e.g., neutron flux, irradiation time) to ensure reproducibility .
Q. What are the standard spectroscopic techniques used to analyze this compound?
Gamma-ray spectroscopy is primary for identifying this compound's decay products (e.g., 207.3 keV gamma emission). High-purity germanium (HPGe) detectors are calibrated using certified reference materials to minimize systematic errors. For structural analysis, X-ray absorption spectroscopy (XAS) or neutron activation analysis (NAA) may supplement gamma data. Calibration standards and background subtraction protocols are critical for accuracy .
Q. How do researchers ensure the purity and isotopic enrichment of this compound samples?
Isotopic enrichment is verified via thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS). Purity assessments involve trace-element analysis (e.g., ICP-OES) and radiometric checks for contaminants like Ytterbium-168 or Lutetium-167m. Rigorous sample handling protocols (e.g., cleanroom environments) and blank measurements are essential to avoid cross-contamination .
Advanced Research Questions
Q. What methodologies are employed to resolve discrepancies in reported nuclear properties of this compound?
Conflicting data (e.g., half-life or cross-section values) require meta-analysis of peer-reviewed studies, focusing on experimental setups. Researchers apply statistical tools (e.g., weighted mean calculations, chi-square tests) to identify outliers. Replication studies under controlled conditions (e.g., standardized neutron fluxes) and interlaboratory comparisons are critical to resolve inconsistencies .
Q. How can computational models be integrated with experimental data to predict this compound's decay pathways?
Monte Carlo simulations (e.g., GEANT4) model neutron interactions and decay cascades, validated against experimental gamma spectra. Density functional theory (DFT) predicts nuclear structure parameters (e.g., binding energy), which are cross-checked with spectroscopic data. Iterative refinement of models using Bayesian statistics improves predictive accuracy .
Q. What are the challenges in designing experiments to study this compound's cross-section measurements under varying neutron fluxes?
Key challenges include maintaining neutron flux uniformity (addressed via beam profiling with fission chambers) and minimizing sample activation during irradiation. Researchers use time-of-flight (TOF) techniques to correlate neutron energy with reaction probabilities. Data normalization to reference isotopes (e.g., Gold-197) reduces systematic biases. Uncertainty budgets must account for flux gradients and detector efficiency .
Methodological Considerations
- Reproducibility : Document irradiation parameters, detector calibrations, and statistical methods in detail to enable replication .
- Data Validation : Cross-verify results with complementary techniques (e.g., combining spectroscopic and mass spectrometric data) .
- Ethical Compliance : Adhere to institutional guidelines for handling radioactive materials and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
